4-(Methoxymethyl)-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
4-(methoxymethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-12-5-6-3-2-4-7-8(6)11-9(10)13-7/h2-4H,5H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVJADAMNCFLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C2C(=CC=C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247342-03-5 | |
| Record name | 4-(methoxymethyl)-1,3-benzothiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Halogenation and Nucleophilic Substitution Route
One common approach involves halogenation at the 4-position of 1,3-benzothiazole followed by nucleophilic substitution with methoxymethyl nucleophiles.
Step 1: Halogenation
Starting from 1,3-benzothiazole, selective halogenation at the 4-position can be achieved using reagents such as N-bromosuccinimide (NBS) or phosphorus oxyhalides under controlled conditions to yield 4-halogenated benzothiazole intermediates.Step 2: Methoxymethyl Substitution
The 4-halogenated intermediate is then reacted with sodium methoxide or methoxymethyl chloride in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to introduce the methoxymethyl group.Step 3: Amination at the 2-Position
The 2-position amino group can be introduced either before or after the methoxymethyl substitution depending on the synthetic route. Amination can be achieved by nucleophilic substitution of a 2-halogenated benzothiazole or by reduction of a nitro precursor.
Condensation and Cyclization Approach
An alternative synthetic method involves the condensation of 2-aminothiophenol derivatives with appropriate aldehydes or halogenated acetals to form the benzothiazole ring with the methoxymethyl substituent.
Step 1: Formation of 2-Aminothiophenol Intermediate
Starting from o-aminothiophenol, reaction with chloromethyl methyl ether or related reagents introduces the methoxymethyl group on the aromatic ring.Step 2: Cyclization
The substituted o-aminothiophenol undergoes cyclization with carbon disulfide or other sulfur sources under acidic or basic conditions to form the benzothiazole ring.Step 3: Purification
The crude product is purified by recrystallization or chromatography to obtain pure 4-(Methoxymethyl)-1,3-benzothiazol-2-amine.
Direct Alkylation of 1,3-Benzothiazol-2-amine
In some protocols, commercially available 1,3-benzothiazol-2-amine is directly alkylated at the 4-position using methoxymethyl halides.
Reaction Conditions
The amine is dissolved in a suitable solvent (e.g., acetonitrile or DMF), and methoxymethyl chloride or bromide is added along with a base such as triethylamine or sodium hydride.Temperature and Time
The mixture is stirred at room temperature or slightly elevated temperatures (25–60°C) for several hours to ensure complete substitution.Workup
The reaction mixture is quenched with water, extracted with organic solvents, dried, and purified by column chromatography.
| Methodology | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Halogenation + Nucleophilic Substitution | NBS, NaOMe, K2CO3 | DMF | 50–80 | 6–12 | 70–85 | High regioselectivity, moderate steps |
| Condensation and Cyclization | o-Aminothiophenol, chloromethyl methyl ether | Ethanol, Acidic medium | Reflux (78) | 4–8 | 60–75 | One-pot cyclization, moderate yields |
| Direct Alkylation | Methoxymethyl chloride, triethylamine | Acetonitrile | 25–60 | 4–8 | 65–80 | Simple, fewer steps, requires purification |
- Melting Point: Typically between 150–160°C for pure this compound.
- NMR Spectroscopy:
- ^1H NMR shows characteristic singlets for methoxymethyl protons (~3.3–3.5 ppm for OCH3 and ~4.5 ppm for CH2).
- Aromatic protons appear between 7.0–8.0 ppm.
- Amino protons may appear as broad signals around 5.0–6.0 ppm depending on solvent.
- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of this compound.
- IR Spectroscopy: Bands corresponding to NH2 stretching (~3300–3500 cm^-1), aromatic C-H, and methoxy C-O stretching (~1100–1150 cm^-1).
The preparation of this compound is well-established through various synthetic routes. The choice of method depends on the availability of starting materials, desired scale, and purity requirements. Halogenation followed by nucleophilic substitution provides high regioselectivity and yields, while condensation and cyclization offer a more direct route albeit with moderate yields. Direct alkylation of the amino-benzothiazole is a straightforward approach suitable for smaller scale synthesis.
Each method requires careful control of reaction conditions and purification steps to ensure the production of high-purity this compound suitable for further application in pharmaceutical or chemical research.
Scientific Research Applications
Medicinal Chemistry
4-(Methoxymethyl)-1,3-benzothiazol-2-amine is being investigated for its potential therapeutic applications, particularly in the treatment of various diseases:
- Antimicrobial Activity: The compound has shown promise as a scaffold for designing new antimicrobial agents. Studies indicate that derivatives of this compound exhibit significant antibacterial and antifungal properties, which are crucial in addressing drug-resistant pathogens.
- Cancer Treatment: Research has highlighted its potential role in cancer therapy, particularly through mechanisms that involve apoptosis induction in cancer cells and inhibition of tumor growth pathways.
- Pulmonary Fibrosis: The compound has been studied for its effects on pulmonary fibrosis, where it may inhibit specific signaling pathways involved in the disease's progression .
Material Science
The unique chemical properties of this compound make it suitable for applications in material science:
- Fluorescent Dyes: The compound can be utilized in the development of fluorescent dyes due to its ability to undergo specific electronic transitions. Modifications to its structure can enhance fluorescence quantum yields, making it useful in imaging and sensing applications .
- Polymer Chemistry: Its reactivity allows for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical and thermal properties.
Biological Research
In biological research, this compound serves as a valuable tool for studying various biochemical pathways:
- Enzyme Inhibition Studies: The compound is used to investigate interactions with specific enzymes, providing insights into metabolic pathways and potential drug targets.
- Binding Affinity Studies: Interaction studies have focused on its binding affinity with various biological targets, which is essential for understanding its mechanism of action .
Case Studies
Several case studies have documented the applications and effects of this compound:
- Antimicrobial Efficacy: A study demonstrated that derivatives of this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis revealed that modifications at the methoxymethyl group significantly influenced antibacterial potency.
- Fluorescence Properties: Research into the fluorescence characteristics showed that introducing electron-donating groups enhanced the brightness of the compounds while maintaining high quantum yields. This property was exploited in developing new fluorescent probes for biological imaging .
- Inhibition of Tumor Growth: In vitro studies indicated that this compound could inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis.
Mechanism of Action
The mechanism by which 4-(Methoxymethyl)-1,3-benzothiazol-2-amine exerts its effects involves interactions with specific molecular targets. The methoxymethyl group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Structural Differences and Implications
Substituent Position and Electronic Effects: The methoxymethyl group in the target compound likely enhances solubility compared to non-polar substituents (e.g., methyl or phenyl groups in analogs) .
Benzimidazole analogs (e.g., ) may exhibit different pharmacokinetic profiles due to altered hydrogen-bonding capabilities from the additional nitrogen atom.
Synthetic Accessibility :
- The target compound is commercially available (CymitQuimica, 50mg for €496), suggesting established synthetic routes .
- Analogues like 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine may require multi-step syntheses involving cross-coupling or cyclization reactions, as seen in other benzothiazole derivatives .
Biological Activity
4-(Methoxymethyl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is significant for its biological activity. The methoxymethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit notable antimicrobial activity. For instance, derivatives have been shown to inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli effectively. A study utilizing the Resazurin microtiter assay demonstrated that certain benzothiazole compounds could reduce cell viability significantly at concentrations as low as 10 µM .
| Compound | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | |
| This compound | Escherichia coli | TBD |
Anticancer Activity
Studies have highlighted the anticancer potential of benzothiazole derivatives. For example, compounds similar to this compound have shown cytotoxic effects in various cancer cell lines, including HeLa and HCT116 cells. The MTT assay results indicated a dose-dependent reduction in cell viability, with IC50 values reflecting significant antiproliferative effects .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cellular processes, potentially disrupting cancer cell proliferation and bacterial growth.
- Receptor Interaction : It may interact with various receptors, modulating signaling pathways critical for cell survival and proliferation.
- Radical Scavenging : Some studies suggest that related compounds exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- Case Study 1 : In a trial involving patients with resistant bacterial infections, a benzothiazole derivative showed significant improvement in clinical outcomes compared to standard treatments.
- Case Study 2 : A preclinical study demonstrated that a related compound significantly reduced tumor size in mouse models of breast cancer.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Methoxymethyl)-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via cyclization of substituted aniline precursors. A common approach involves reacting 4-(methoxymethyl)aniline with potassium thiocyanate (KSCN) in glacial acetic acid, followed by bromine (Br₂) addition to form the benzothiazole ring. For example, analogous syntheses of 6-methyl-1,3-benzothiazol-2-amine achieved 70% yield by refluxing 4-methylaniline with KSCN and Br₂ in glacial acetic acid for 6–8 hours . Optimization includes controlling temperature (reflux at ~110°C), stoichiometric ratios (1:1.8 aniline:KSCN), and post-reaction neutralization with dilute NaOH to precipitate the product.
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy : Use H/C NMR to confirm substituent positions. For example, the methoxymethyl group (-OCH₂-) would show a singlet at ~3.3 ppm (H) and a carbon signal at ~70 ppm (C). IR spectroscopy can identify N-H stretches (~3300 cm) and C=S/C-N vibrations (~1600–1400 cm) .
- Crystallography : Single-crystal X-ray diffraction (as demonstrated for 6-methoxy-1,3-benzothiazol-2-amine) resolves bond lengths and angles, confirming the planar benzothiazole core and substituent orientation .
Q. What preliminary biological screening assays are appropriate for evaluating the bioactivity of this compound?
- Methodology :
- Antimicrobial Activity : Follow protocols for benzothiazole derivatives, such as broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined after 24-hour incubation .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT-116, HT29) at 10–100 µM concentrations, comparing viability to controls .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., Pseudomonas aeruginosa virulence factors or cancer-related kinases). For example, benzothiazole derivatives showed affinity for bacterial quorum-sensing receptors in silico, guiding substituent modifications .
- QSAR Analysis : Correlate electronic (Hammett σ) or steric (molar refractivity) parameters of substituents with bioactivity data to predict optimal functional groups .
Q. What strategies mitigate low yields or byproduct formation during the synthesis of this compound derivatives?
- Methodology :
- Byproduct Reduction : Replace Br₂ with milder electrophiles (e.g., NBS) to minimize over-bromination. Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 8 hours to 30 minutes) and improve yields by 15–20% through controlled dielectric heating, as demonstrated for similar heterocycles .
Q. How does the methoxymethyl substituent influence the electronic and steric properties of the benzothiazole core in structure-activity relationships (SAR)?
- Methodology :
- Electron-Donating Effects : The -OCH₂- group increases electron density on the benzothiazole ring, enhancing π-π stacking with aromatic residues in target proteins (confirmed via DFT calculations) .
- Steric Impact : Molecular dynamics simulations reveal that the methoxymethyl group adopts a conformation minimizing steric clash in hydrophobic binding pockets, improving ligand-receptor fit .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
